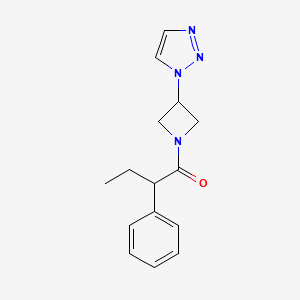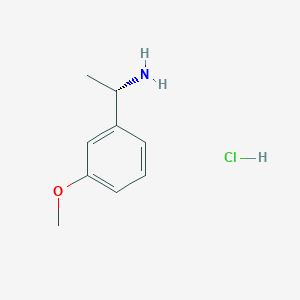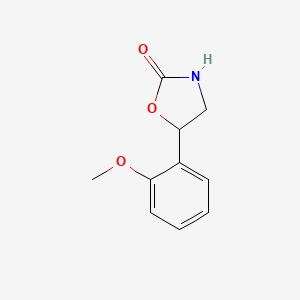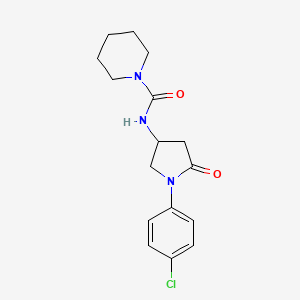
2-(4-methoxyphenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-methoxyphenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide, also known as MOPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MOPPA is a pyrrolidine derivative that is structurally similar to other psychoactive compounds such as methamphetamine and cathinone.
Scientific Research Applications
Structural Characterization and Synthesis
Researchers have developed methods for the synthesis and structural analysis of compounds related to 2-(4-methoxyphenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide. For instance, the crystal structures of related (oxothiazolidin-2-ylidene)acetamides have been described, highlighting the importance of structural analysis in understanding the properties of such compounds (Aleksei N. Galushchinskiy et al., 2017). Additionally, novel methods for synthesizing related compounds have been developed, showcasing advancements in chemical synthesis techniques (M. Ворона et al., 2013).
Biological Activities
Research has explored the antimicrobial potential of compounds structurally similar to 2-(4-methoxyphenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide. Studies have shown that certain derivatives possess promising antibacterial and antifungal activities, highlighting the potential of these compounds in addressing pathogenic microorganisms (B. Debnath & S. Ganguly, 2015). Another study identified rhodanine-3-acetic acid-based amides with significant antimicrobial properties, especially against mycobacteria, suggesting their use in developing new antimicrobial agents (M. Krátký et al., 2017).
Anticancer and Antioxidant Activities
Compounds related to 2-(4-methoxyphenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide have been synthesized and evaluated for their anticancer and antioxidant properties. For instance, thiazolidinone derivatives containing coumarin moieties showed notable antibacterial activity and potential antioxidant activities, indicating their therapeutic relevance in treating infections and oxidative stress-related conditions (N. Hamdi et al., 2012).
properties
IUPAC Name |
2-(4-methoxyphenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-24-17-9-7-14(8-10-17)11-18(22)20-15-12-19(23)21(13-15)16-5-3-2-4-6-16/h2-10,15H,11-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOPQNBDAWXSQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-fluorophenyl)methyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide](/img/structure/B2625408.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2625411.png)

![2-(4-methoxybenzyl)-5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2625414.png)


![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2625421.png)


![(E)-4-(Dimethylamino)-N-[(1-methyl-4-methylsulfanylpiperidin-4-yl)methyl]but-2-enamide](/img/structure/B2625425.png)
![N-[2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2625426.png)
![N-(3-(1H-imidazol-1-yl)propyl)-3-fluoro-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2625427.png)
